(1,3-Thiazol-2-ylmethyl)urea
Overview
Description
(1,3-Thiazol-2-ylmethyl)urea is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Thiazol-2-ylmethyl)urea typically involves the reaction of thiazole derivatives with urea or its derivatives. One common method is the nucleophilic addition of thiazole to isocyanates, which can be carried out under mild conditions in the presence of a catalyst or even without one. The reaction is usually performed in an aqueous medium to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly processes. For instance, the use of water as a solvent and the avoidance of organic co-solvents can make the process more sustainable. Additionally, the reaction conditions can be optimized to minimize the use of hazardous reagents and reduce waste .
Chemical Reactions Analysis
Types of Reactions
(1,3-Thiazol-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(1,3-Thiazol-2-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1,3-Thiazol-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring is known to interact with various biological molecules, which can disrupt normal cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.
Imidazole: Another five-membered heterocyclic compound with nitrogen atoms.
Uniqueness
(1,3-Thiazol-2-ylmethyl)urea is unique due to its specific combination of the thiazole ring and urea moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
1,3-thiazol-2-ylmethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c6-5(9)8-3-4-7-1-2-10-4/h1-2H,3H2,(H3,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTQIQKHTRVPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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